molecular formula C9H6N2O2 B6255634 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde CAS No. 1824262-08-9

4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde

Cat. No. B6255634
CAS RN: 1824262-08-9
M. Wt: 174.2
InChI Key:
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Description

4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde is a chemical compound that is part of a larger family of compounds known as pyridopyrimidinones . It is a substructure of more than 850 known biologically active compounds and is associated with various bioindicators such as cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents .


Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde and its derivatives can be achieved through various methods. One approach involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another method involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication, using β-cyclodextrin as a highly efficient, biodegradable, and reusable catalyst .


Molecular Structure Analysis

The molecular structure of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde and its derivatives is characterized by a pyridopyrimidinone core, which can be substituted with various functional groups . In the crystal, the title compound adopts a layered structure where there are stacks of cations and anions formed by slipped π-stacking interactions .


Chemical Reactions Analysis

4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde can undergo various chemical reactions. For instance, it can participate in a catalyst-free synthesis of alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives on water . It can also undergo a retro-Claisen reaction .

Mechanism of Action

In the context of biological activity, the mechanism of action of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde and its derivatives is thought to involve binding into the active site of certain enzymes. For example, in the case of HIV-1 integrase, the keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

Future Directions

Given the biological activity associated with 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde and its derivatives, future research could focus on further exploring the therapeutic potential of these compounds. This could involve the synthesis of new derivatives, the investigation of their biological activity against various targets, and the optimization of their properties for potential therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde involves the condensation of 2-amino-3-cyanopyridine with 2-formylpyridine followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-3-cyanopyridine", "2-formylpyridine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-cyanopyridine (1.0 g, 8.2 mmol) and 2-formylpyridine (1.2 g, 9.8 mmol) in acetic acid (20 mL) and add sodium acetate (1.5 g, 18.4 mmol).", "Step 2: Heat the reaction mixture at 80°C for 6 hours.", "Step 3: Cool the reaction mixture to room temperature and add water (20 mL).", "Step 4: Extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in a mixture of water (10 mL) and hydrogen peroxide (10 mL, 30%).", "Step 8: Heat the reaction mixture at 80°C for 2 hours.", "Step 9: Cool the reaction mixture to room temperature and filter the solid.", "Step 10: Wash the solid with water and dry to obtain the desired product, 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde." ] }

CAS RN

1824262-08-9

Product Name

4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde

Molecular Formula

C9H6N2O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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